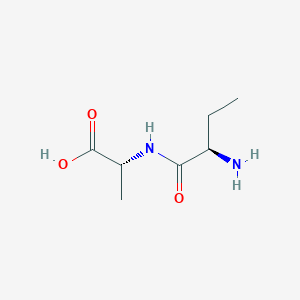

D-2-Aminobutyryl-D-alanine

概要

説明

D-2-Aminobutyryl-D-alanine: is a synthetic dipeptide composed of two amino acids: D-2-aminobutyric acid and D-alanine

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-2-aminobutyryl-D-alanine typically involves the coupling of D-2-aminobutyric acid with D-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis methods, which offer advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis. Enzymatic cascade systems, which utilize multiple enzymes in a sequential manner, have been explored for the efficient production of D-amino acids .

化学反応の分析

Types of Reactions: D-2-aminobutyryl-D-alanine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oximes, while reduction of the carboxyl groups can produce alcohols.

科学的研究の応用

Viral Infections

Recent studies have highlighted the role of D-amino acids, including D-alanine, as biomarkers and therapeutic agents in severe viral infections. Research indicates that supplementation with D-alanine can improve prognosis in models of influenza A virus (IAV) and SARS-CoV-2 infections. In mouse models, D-alanine administration mitigated body weight loss and improved survival rates during viral challenges. The underlying mechanism suggests that D-alanine supplementation helps maintain blood levels of d-amino acids, which correlate with disease severity and recovery outcomes .

Intestinal Inflammation

D-2-Aminobutyryl-D-alanine has shown promise in managing intestinal inflammation, particularly in conditions like ulcerative colitis. In experimental models, D-alanine administration reduced inflammatory markers and inhibited T cell differentiation into Th1 cells, suggesting a protective effect against colitis induced by dextran sulfate sodium. This indicates that D-alanine may modulate immune responses and inflammation pathways effectively .

Bacterial Peptidoglycan Visualization

D-amino acid derivatives, including this compound, are being utilized in metabolic labeling techniques to study bacterial peptidoglycan dynamics. These strategies allow for selective incorporation of D-amino acids into bacterial cell walls without affecting mammalian cells. Such applications include:

- Bacterial Imaging : Visualizing bacterial growth and division.

- Pathogen Diagnostics : Targeting pathogenic bacteria for diagnostic imaging.

- Therapeutics : Exploring photodynamic therapy and immunotherapy approaches using labeled bacteria for treatment .

Case Study: D-Alanine in Viral Infections

A study demonstrated that mice treated with D-alanine before IAV infection had significantly reduced viral loads and improved lung histopathology compared to controls. The findings suggest that D-alanine supplementation can enhance host resilience against viral pathogens by modulating immune responses and maintaining d-amino acid levels .

Case Study: D-Alanine in Colitis Management

In a controlled experiment involving C57BL/6J mice with induced colitis, administration of D-alanine led to decreased expression of pro-inflammatory cytokines such as IL-12p35 and IL-23p19 in macrophages. This supports the hypothesis that D-alanine can effectively suppress intestinal inflammation through immune modulation .

Summary of Applications

The applications of this compound span across various biomedical fields, showcasing its potential as a therapeutic agent and a tool for research:

| Application Area | Description |

|---|---|

| Viral Infection Management | Improves prognosis and reduces severity in IAV and SARS-CoV-2 infections |

| Intestinal Inflammation | Reduces inflammatory markers in colitis models |

| Metabolic Labeling | Enables selective visualization of bacterial peptidoglycan dynamics |

| Diagnostic Imaging | Enhances detection and treatment strategies for pathogenic bacteria |

作用機序

The mechanism of action of D-2-aminobutyryl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

類似化合物との比較

- L-2-aminobutyryl-L-alanine

- 2-bromopropionyl-D,L-alanine

- 3,3-diphenyl-D-alanine

- D-alanine

- D-2-aminobutyric acid

Comparison: D-2-aminobutyryl-D-alanine is unique due to its specific combination of D-2-aminobutyric acid and D-alanine. This combination imparts distinct structural and functional properties compared to other similar compounds. For example, D-2-aminobutyric acid and D-alanine individually have different reactivity and biological activity profiles, but when combined, they create a compound with unique characteristics that can be exploited in various applications .

生物活性

D-2-Aminobutyryl-D-alanine (D-ABDA) is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and neuroprotection. This article reviews the existing literature on the biological activity of D-ABDA, focusing on its mechanisms of action, therapeutic potential, and implications in various health conditions.

D-ABDA exhibits several biological activities through various mechanisms:

- Immunomodulation : D-alanine, a component of D-ABDA, has been shown to exert anti-inflammatory effects. For instance, studies indicate that D-alanine can inhibit the production of pro-inflammatory cytokines such as IL-12p35 and IL-23p19 in macrophages, which may contribute to its protective effects in models of colitis and other inflammatory conditions .

- Neuroprotective Effects : D-amino acids, including D-alanine, are known to interact with N-methyl-D-aspartate receptors (NMDAR), potentially influencing neuronal signaling and behavior. Research suggests that D-ABDA may play a role in modulating neuroinflammation and protecting against neuronal damage .

1. Inflammatory Bowel Disease (IBD)

In a murine model of dextran sulfate sodium (DSS)-induced colitis, treatment with D-alanine significantly reduced disease activity indices and inflammatory markers. The administration of D-alanine led to lower levels of IFN-γ and IL-17A mRNA expression, indicating its potential as a therapeutic agent for IBD .

2. Viral Infections

D-alanine supplementation has been explored as a therapeutic option during severe viral infections, including influenza and COVID-19. In studies involving mouse models, D-alanine treatment improved survival rates and alleviated weight loss associated with viral infections. The mechanism appears to involve the modulation of immune responses and reduction of viral titers in infected tissues .

Case Study 1: Colitis Model

In a controlled study, mice treated with D-alanine showed significant improvements in colitis symptoms compared to control groups. The treatment resulted in decreased levels of inflammatory cytokines and an overall reduction in disease severity.

Case Study 2: Influenza Infection

In a study examining the effects of D-alanine during influenza A virus (IAV) infection, mice receiving D-alanine exhibited less weight loss and reduced lung inflammation compared to untreated mice. Histological analysis revealed fewer lesions and lower viral loads in the lungs of treated animals .

Data Summary

The following table summarizes key findings related to the biological activity of D-ABDA:

特性

IUPAC Name |

(2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYNQMIFYYQJC-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。